ethyl (Z)-3-cyanobut-2-enoate
CAS No.: 40595-04-8
Cat. No.: VC19649332
Molecular Formula: C7H9NO2
Molecular Weight: 139.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 40595-04-8 |
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Molecular Formula | C7H9NO2 |
Molecular Weight | 139.15 g/mol |
IUPAC Name | ethyl (Z)-3-cyanobut-2-enoate |
Standard InChI | InChI=1S/C7H9NO2/c1-3-10-7(9)4-6(2)5-8/h4H,3H2,1-2H3/b6-4- |
Standard InChI Key | ZRKOIZAQWIGYPW-XQRVVYSFSA-N |
Isomeric SMILES | CCOC(=O)/C=C(/C)\C#N |
Canonical SMILES | CCOC(=O)C=C(C)C#N |
Introduction
Structural and Electronic Characteristics
Ethyl (Z)-3-cyanobut-2-enoate (C₇H₉NO₂) consists of a conjugated enone system with a cyano substituent at the β-carbon and an ethyl ester group at the α-position. The (Z)-stereochemistry denotes the spatial arrangement where the higher-priority groups (cyano and ester) reside on the same side of the double bond. This configuration influences molecular polarity, reactivity, and intermolecular interactions .
Computational Insights:
Density functional theory (DFT) studies on analogous α,β-unsaturated esters, such as ethyl (Z)-3-aminobut-2-enoate, reveal that electron-withdrawing groups (e.g., CN) stabilize the conjugated system through resonance and inductive effects . For example, natural bond orbital (NBO) analysis of similar compounds demonstrates significant hyperconjugative interactions between lone pairs on oxygen and σ* orbitals of adjacent bonds, which likely apply to the cyano derivative .
Synthetic Routes
Knoevenagel Condensation
Ethyl acetoacetate reacts with cyanoacetamide or malononitrile under acidic or basic conditions to form α,β-unsaturated nitriles. For example:
Steric and electronic factors favor the (Z)-isomer due to intramolecular hydrogen bonding during the reaction .
Cyanation of Enolates
Transition-metal-catalyzed cyanation of α,β-unsaturated esters could yield the target compound. For instance, palladium-mediated coupling of ethyl (Z)-3-iodobut-2-enoate with cyanide sources (e.g., KCN) may provide stereoretentive substitution.
Physicochemical Properties
Experimental data for ethyl (Z)-3-cyanobut-2-enoate is absent in the reviewed literature. Extrapolating from structurally similar compounds:
Spectroscopic Analysis
Infrared (IR) Spectroscopy
The IR spectrum would exhibit:
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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¹³C NMR:
Reactivity and Applications
Cycloaddition Reactions
The electron-deficient double bond participates in [4+2] Diels-Alder reactions with dienes, forming six-membered rings. For example, reaction with 1,3-butadiene yields substituted cyclohexenes, valuable in natural product synthesis .
Nucleophilic Additions
The β-position is susceptible to nucleophilic attack. Grignard reagents (e.g., CH₃MgBr) add to the double bond, producing γ-cyano esters.
Pharmaceutical Intermediates
Cyanobut-2-enoates serve as precursors for β-amino acids and heterocycles (e.g., pyridines), which are core structures in antiviral and anticancer agents .
Challenges and Future Directions
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Stereocontrol: Achieving high (Z)-selectivity in synthesis remains challenging. Catalytic asymmetric methods are underdeveloped .
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Stability: The compound may undergo hydrolysis or polymerization under humid conditions, necessitating inert storage .
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Toxicity: Cyanide liberation during metabolic degradation requires careful handling and disposal.
Future research should prioritize:
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Developing scalable, stereoselective syntheses.
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Exploring catalytic applications in tandem reactions.
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Assessing biological activity of derivatives.
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